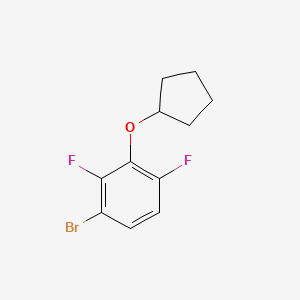
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C13H13BrFN It is characterized by a cyclohexane ring substituted with a 3-bromo-4-fluorophenyl group and a carbonitrile group
Métodos De Preparación
The synthesis of 1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-fluoroaniline and cyclohexanone.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.
Synthetic Route:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of a ketone or an aldehyde, while reduction may result in the formation of an amine.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, potassium cyanide, and various oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of new diagnostic tools and therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. The exact mechanism of action may vary depending on the specific application and context.
Comparación Con Compuestos Similares
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3-Bromo-4-chlorophenyl)cyclohexane-1-carbonitrile: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of different halogens can influence the compound’s reactivity and biological activity.
1-(3-Bromo-4-methylphenyl)cyclohexane-1-carbonitrile: This compound has a methyl group instead of a fluorine atom. The presence of a methyl group can affect the compound’s lipophilicity and pharmacokinetic properties.
1-(3-Bromo-4-nitrophenyl)cyclohexane-1-carbonitrile: This compound has a nitro group instead of a fluorine atom. The nitro group can significantly alter the compound’s electronic properties and reactivity.
Propiedades
IUPAC Name |
1-(3-bromo-4-fluorophenyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFN/c14-11-8-10(4-5-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDSQBSHNCKRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2-Bromo-6-chlorophenyl)methyl]diethylamine](/img/structure/B8031159.png)













